![molecular formula C16H23N3S B14145870 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 675130-88-8](/img/structure/B14145870.png)
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom. The presence of the triazine and thione groups in its structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with a suitable spirocyclic ketone under acidic conditions to form the spirocyclic hydrazone intermediate. This intermediate is then cyclized with thiourea to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Análisis De Reacciones Químicas
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying the reactivity of spirocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparación Con Compuestos Similares
Similar compounds to 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione include other spirocyclic triazines and thiones. These compounds share structural similarities but differ in their substituents and specific ring structures. Examples include:
1,3,5-Triazine derivatives: Known for their applications in herbicides and pharmaceuticals.
1,2,4-Triazole-3-thione derivatives: Used in antiviral and antifungal research.
Spirocyclic ketones: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
675130-88-8 |
|---|---|
Fórmula molecular |
C16H23N3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-12-7-8-14(11-13(12)2)19-15(20)17-16(18-19)9-5-3-4-6-10-16/h7-8,11,18H,3-6,9-10H2,1-2H3,(H,17,20) |
Clave InChI |
HRSMQAYBJBXTTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=S)NC3(N2)CCCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)
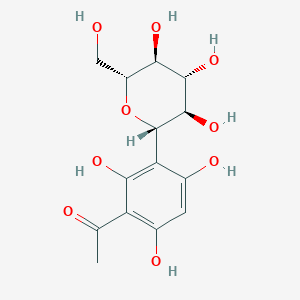
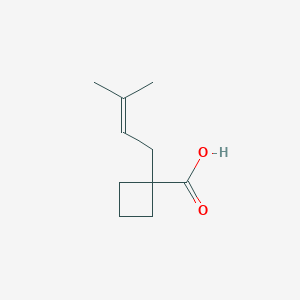

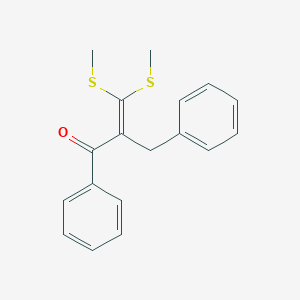
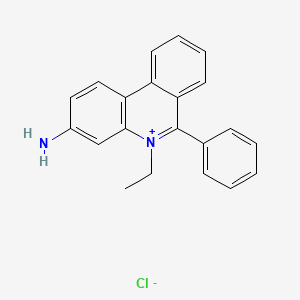
![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
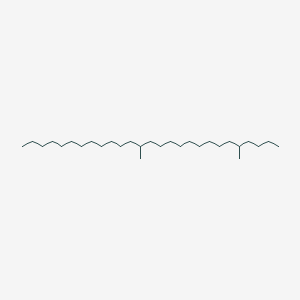
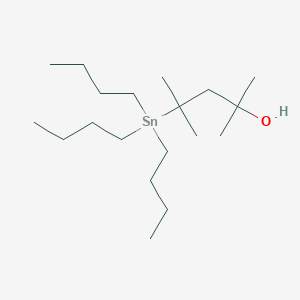
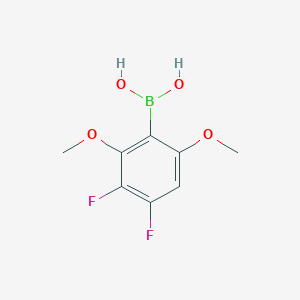
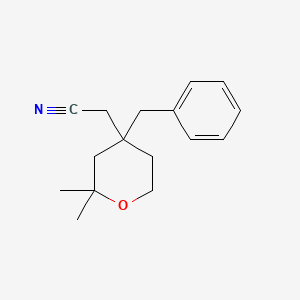
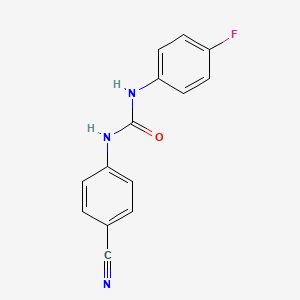
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
